Introduction: A Core Building Block in Modern Medicinal Chemistry
Introduction: A Core Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to 6-Chloro-5-fluoronicotinic Acid for Advanced Research and Development
6-Chloro-5-fluoronicotinic acid is a halogenated pyridine carboxylic acid derivative that has emerged as a crucial intermediate and structural motif in the synthesis of complex pharmaceutical compounds. Its strategic placement of chloro, fluoro, and carboxylic acid functional groups on a pyridine scaffold offers medicinal chemists a versatile platform for molecular elaboration. The electron-withdrawing nature of the halogen substituents and the nitrogen heteroatom significantly influences the reactivity of the pyridine ring, while the carboxylic acid provides a convenient handle for amide bond formation and other key conjugations. This guide provides an in-depth analysis of its properties, structure, synthesis, and handling, tailored for researchers and professionals in drug discovery and chemical development.
Compound Identification and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are foundational to its application in a laboratory setting. 6-Chloro-5-fluoronicotinic acid is identified by the CAS Number 38186-86-6.[1][2][3] Its key properties are summarized below, providing a quick reference for experimental design. The boiling and flash points suggest low volatility under standard laboratory conditions, while the density is typical for a solid organic molecule of its size.
| Property | Value | Source(s) |
| CAS Number | 38186-86-6 | [1][2][3][4][5][6] |
| Molecular Formula | C₆H₃ClFNO₂ | [1][2][3][6] |
| Molecular Weight | 175.55 g/mol | [1][2][4] |
| IUPAC Name | 6-chloro-5-fluoropyridine-3-carboxylic acid | [1][7] |
| Synonyms | 6-Chloro-5-Fluoro-Nicotinic Acid; 5-Fluoro-6-Chloronicotinic Acid; 6-Chloro-5-fluoropyridine-3-carboxylic acid | [1] |
| Appearance | Solid | [4] |
| Boiling Point | 314.165 °C at 760 mmHg | [1][7] |
| Density | 1.577 g/cm³ | [1][7] |
| Flash Point | 143.802 °C | [1][7] |
| Purity | Typically ≥95% - 98% | [4][6] |
Molecular Structure and Representation
The arrangement of atoms and functional groups in 6-Chloro-5-fluoronicotinic acid dictates its chemical behavior. The structure consists of a pyridine ring substituted at position 3 with a carboxylic acid group, at position 5 with a fluorine atom, and at position 6 with a chlorine atom.
2D Chemical Structure
The following diagram illustrates the two-dimensional structure of the molecule.
Caption: 2D structure of 6-Chloro-5-fluoronicotinic acid.
Chemical Identifiers
For computational and database search purposes, the following identifiers are used:
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SMILES: O=C(O)C1=CN=C(Cl)C(F)=C1[3] or C1=C(C=NC(=C1F)Cl)C(=O)O[1][2]
-
InChI: InChI=1S/C6H3ClFNO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,(H,10,11)[1][4]
Synthesis and Manufacturing Pathways
The synthesis of 6-Chloro-5-fluoronicotinic acid is a critical aspect for its availability as a research chemical and pharmaceutical intermediate. Multiple synthetic routes have been developed, often starting from more readily available substituted pyridines.
Pathway 1: Oxidation of 2-Chloro-3-fluoro-5-methylpyridine
A common laboratory-scale synthesis involves the oxidation of the methyl group of 2-Chloro-3-fluoro-5-methylpyridine.[8] This method leverages the robust nature of the pyridine ring and the halogens to withstand strong oxidizing conditions.
Caption: General workflow for synthesis via oxidation.
Experimental Protocol:
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Reaction Setup: To a suitable reaction vessel (e.g., a 500mL three-necked flask) equipped with a mechanical stirrer, add 2-Chloro-3-fluoro-5-methylpyridine (1 equivalent) and water (approx. 20-25 volumes).
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Reagent Addition: While stirring, add potassium permanganate (KMnO₄, 2 equivalents) and potassium hydroxide (KOH, 1 equivalent) to the mixture.
-
Rationale: Potassium permanganate serves as a powerful oxidizing agent, converting the alkyl side chain to a carboxylic acid. The reaction is performed under basic conditions (using KOH) to facilitate the oxidation and form the soluble potassium carboxylate salt.
-
-
Heating: Heat the reaction mixture in an oil bath to approximately 95°C for 5 hours or until TLC/LCMS analysis indicates completion.
-
Workup - Filtration: Filter the hot reaction mixture to remove manganese dioxide (MnO₂), a byproduct of the oxidation. Collect the filtrate.
-
Workup - Acidification: Cool the filtrate to room temperature. Carefully adjust the pH to 2-4 using concentrated hydrochloric acid (HCl).
-
Rationale: Acidification protonates the carboxylate salt, causing the less soluble free carboxylic acid to precipitate out of the aqueous solution.
-
-
Isolation: Collect the precipitated solid by filtration. The filtrate can be extracted with a suitable organic solvent (e.g., dichloromethane) to recover any remaining product. Combine the solid with the residue from the evaporated organic extracts to yield the final product.[9]
Pathway 2: Selective Dechlorination
For larger-scale production, alternative routes such as the selective catalytic hydrogenation of a dichloro-precursor are often explored.[10] This method can offer advantages in terms of starting material availability and process control.
A patented process describes the preparation from 2,6-dichloro-5-fluoronicotinic acid or its esters.[10] The key step is the selective removal of the chlorine atom at the 2-position via catalytic hydrogenation, which is more sterically accessible and electronically activated for reduction compared to the chlorine at the 6-position.
-
Starting Material: 2,6-dichloro-5-fluoronicotinic acid or its ester.
-
Catalyst: A Lindlar catalyst or Raney nickel is employed.[10] These catalysts are chosen for their ability to perform chemoselective hydrogenolysis of the C-Cl bond without over-reducing the pyridine ring.
-
Conditions: The reaction is typically run under a hydrogen atmosphere (e.g., 3 atm) in a solvent like ethanol or ethyl acetate, with an added base such as triethylamine to neutralize the HCl formed during the reaction.[10]
Safety, Handling, and Storage
Proper handling of 6-Chloro-5-fluoronicotinic acid is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.
GHS Hazard Information
The compound is classified under GHS with the following hazards:
| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Data sourced from American Elements and Sigma-Aldrich.[1] |
Recommended Handling and Storage
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to manage dust and vapors.[11][12]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][12][13]
-
Storage: Store in a tightly sealed container in a cool, dry place.[13] The material should be stored under an inert atmosphere (e.g., argon or nitrogen) at room temperature to prevent potential degradation.[4][5]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[13]
Applications in Drug Development and Research
6-Chloro-5-fluoronicotinic acid is not typically an active pharmaceutical ingredient (API) itself but rather a high-value building block. Its utility stems from the ability to use its functional groups in sequential, controlled reactions.
-
Amide Coupling: The carboxylic acid is readily converted to amides using standard peptide coupling reagents (e.g., HBTU, TBTU) or by activation to an acid chloride. This is the most common transformation, allowing for the introduction of diverse side chains and the construction of larger molecules.
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Nucleophilic Aromatic Substitution (SₙAr): While the pyridine ring is electron-deficient, the positions of the halogens make SₙAr reactions challenging. However, under specific conditions, the chlorine atom can be displaced by potent nucleophiles, providing a route to further functionalize the pyridine core.
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Cross-Coupling Reactions: The C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of C-C or C-N bonds to build molecular complexity.
Its presence in the synthetic routes of various developmental drugs and patented compounds underscores its importance in the pharmaceutical industry.
References
- 1. americanelements.com [americanelements.com]
- 2. 6-Chloro-5-fluoronicotinic acid | 38186-86-6 | NBA18686 [biosynth.com]
- 3. appchemical.com [appchemical.com]
- 4. 6-Chloro-5-fluoronicotinic acid | 38186-86-6 [sigmaaldrich.com]
- 5. 38186-86-6|6-Chloro-5-fluoronicotinic acid|BLD Pharm [bldpharm.com]
- 6. appretech.com [appretech.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 6-Chloro-5-fluoro-nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 9. 6-Fluoronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 10. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 11. 6-Chloro-5-fluoronicotinaldehyde | CAS#:950691-52-8 | Chemsrc [chemsrc.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. fishersci.com [fishersci.com]
